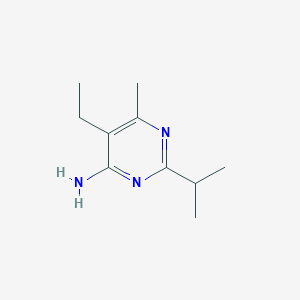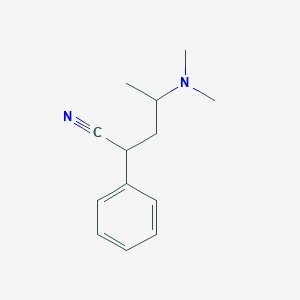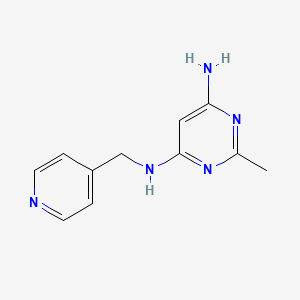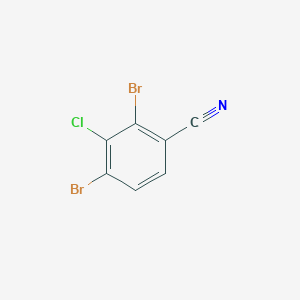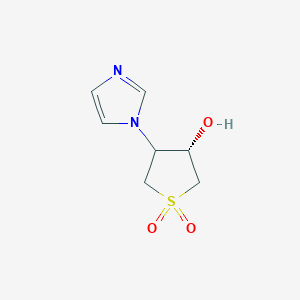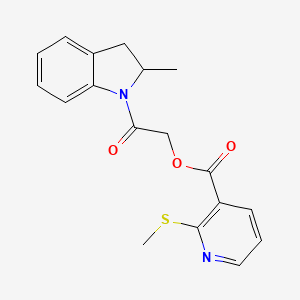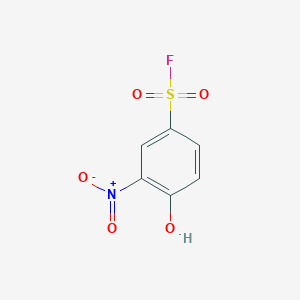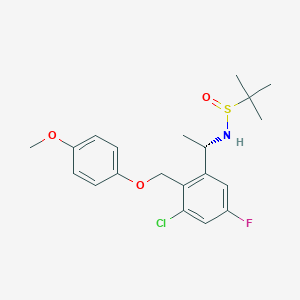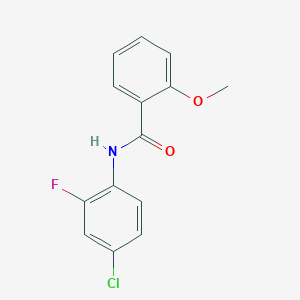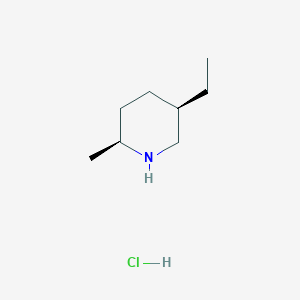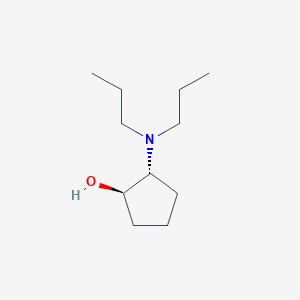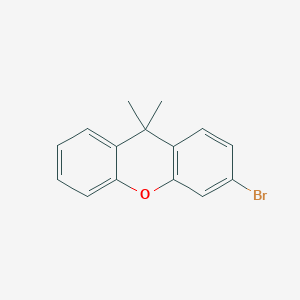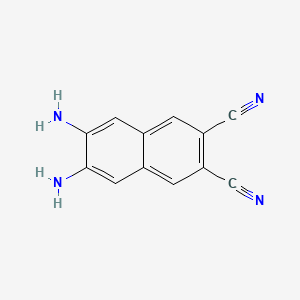
6,7-Diaminonaphthalene-2,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Diaminonaphthalene-2,3-dicarbonitrile is an organic compound with the molecular formula C12H6N4 It is a derivative of naphthalene, substituted with two amino groups at positions 6 and 7, and two cyano groups at positions 2 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
6,7-Diaminonaphthalene-2,3-dicarbonitrile can be synthesized through a multi-step process starting from naphthalene. One common method involves the bromination of naphthalene to form 2,3-dibromonaphthalene, followed by a reaction with sodium cyanide to introduce the cyano groups, resulting in 2,3-dibromo-6,7-dicyanonaphthalene . The final step involves the reduction of the bromine atoms to amino groups using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6,7-Diaminonaphthalene-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: The cyano groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 6,7-dinitronaphthalene-2,3-dicarbonitrile.
Reduction: Formation of 6,7-diaminonaphthalene-2,3-diamine.
Substitution: Formation of N-substituted derivatives, such as N-alkyl or N-acyl derivatives.
Scientific Research Applications
6,7-Diaminonaphthalene-2,3-dicarbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,7-diaminonaphthalene-2,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. This property makes it a potential candidate for anticancer therapy . Additionally, its ability to form stable complexes with metal ions can be exploited in materials science for the development of novel electronic and photonic devices .
Comparison with Similar Compounds
Similar Compounds
2,3-Diaminonaphthalene: Lacks the cyano groups, making it less versatile in certain synthetic applications.
6,7-Dibromonaphthalene-2,3-dicarbonitrile: Contains bromine atoms instead of amino groups, leading to different reactivity and applications.
1,5-Diaminonaphthalene: Substituted at different positions on the naphthalene ring, resulting in different chemical properties and reactivity.
Uniqueness
6,7-Diaminonaphthalene-2,3-dicarbonitrile is unique due to the presence of both amino and cyano groups on the naphthalene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in multiple fields. Its ability to interact with biological molecules and form stable complexes with metal ions further enhances its potential for scientific research and industrial applications .
Properties
Molecular Formula |
C12H8N4 |
|---|---|
Molecular Weight |
208.22 g/mol |
IUPAC Name |
6,7-diaminonaphthalene-2,3-dicarbonitrile |
InChI |
InChI=1S/C12H8N4/c13-5-9-1-7-3-11(15)12(16)4-8(7)2-10(9)6-14/h1-4H,15-16H2 |
InChI Key |
WVFYNKZICXPZOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=CC2=CC(=C1C#N)C#N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-cyanocyclohexyl)-2-({5-[(2,3-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B13351704.png)
